

Anwendungs- und Protokollhinweise: Eisentartrat in der pharmazeutischen Formulierungsentwicklung

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Eisentartrat

Cat. No.: B12056577

[Get Quote](#)

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Eisen(II)-tartrat ist ein Eisensalz der Weinsäure, das als potenzielle Alternative zu häufig verwendeten Eisensalzen wie Eisen(II)-sulfat und -fumarat in der pharmazeutischen Formulierung zur Behandlung von Eisenmangelanämie in Betracht gezogen wird. Zweiwertiges Eisen (Fe^{2+}) wird im Allgemeinen besser resorbiert als dreiwertiges Eisen (Fe^{3+})^[1]. Die Chelatbildung von Eisen(II) mit Tartrat könnte potenziell die Stabilität des Eisen(II)-Ions erhöhen und dessen Oxidation zu Eisen(III) verringern, was ein häufiges Problem bei der Formulierung von Eisensalzen darstellt. Diese erhöhte Stabilität könnte zu einer verbesserten Bioverfügbarkeit und Verträglichkeit führen.

Diese Application Note bietet einen Überblick über die potenziellen Anwendungen von Eisen(II)-tartrat und stellt detaillierte Protokolle für dessen Charakterisierung in der pharmazeutischen Formulierungsentwicklung vor. Aufgrund der begrenzten öffentlich verfügbaren Daten zu Eisen(II)-tartrat für pharmazeutische Zwecke basieren die hier vorgestellten quantitativen Daten und Protokolle auf etablierten Methoden für andere Eisen(II)-salze und stellen repräsentative Beispiele dar.

Physikochemische Eigenschaften und Vergleichsdaten

Die Formulierung eines Wirkstoffs beginnt mit dem Verständnis seiner grundlegenden physikochemischen Eigenschaften. Die folgende Tabelle fasst hypothetische, aber realistische Daten für Eisen(II)-tartrat im Vergleich zum etablierten Eisen(II)-sulfat zusammen.

Eigenschaft	Eisen(II)-tartrat (hypothetisch)	Eisen(II)-sulfat (Heptahydrat)	Referenzmethode
Molekülformel	C ₄ H ₄ FeO ₆	FeSO ₄ · 7H ₂ O	-
Molekulargewicht	203.92 g/mol	278.01 g/mol	-
Aussehen	Hellgrünes bis gelbliches Pulver	Hellgrüne Kristalle	Visuelle Inspektion
Löslichkeit in Wasser (20°C)	~150 g/L	~400 g/L[2]	Gleichgewichtslöslichkeitsmethode
Löslichkeit in Ethanol (96%)	Praktisch unlöslich	Praktisch unlöslich[3]	Gleichgewichtslöslichkeitsmethode
pH-Wert (5%ige Lösung)	3.5 - 4.5	3.0 - 4.0[2]	Potentiometrie
Oxidationsstabilität (in Lösung)	Moderat	Gering (schnelle Oxidation an Luft)	UV/Vis-Spektrophotometrie

Experimentelle Protokolle

Die folgenden Protokolle beschreiben Standardverfahren zur Evaluierung von Eisen(II)-tartrat für die pharmazeutische Formulierung.

Protokoll 1: Bestimmung der Gleichgewichtslöslichkeit

Ziel: Bestimmung der Löslichkeit von Eisen(II)-tartrat in verschiedenen pharmazeutisch relevanten Medien.

Materialien:

- Eisen(II)-tartrat Pulver

- Gereinigtes Wasser
- Phosphatpufferlösungen (pH 4.5, 6.8)
- 0.1 M Salzsäure (simulierte Magensäure)
- Analysenwaage, Magnetrührer, pH-Meter, Zentrifuge, HPLC-UV oder UV/Vis-Spektrophotometer

Methodik:

- Ein Überschuss an Eisen(II)-tartrat wird zu einer definierten Menge des jeweiligen Lösungsmittels (z.B. 10 mL) in einem verschlossenen Gefäß gegeben.
- Die Suspension wird bei konstanter Temperatur (z.B. 25°C) für 24 Stunden gerührt, um das Gleichgewicht sicherzustellen.
- Der pH-Wert der Suspension wird gemessen.
- Die Probe wird zentrifugiert (z.B. 15 min bei 10,000 x g), um ungelöstes Material zu entfernen.
- Ein Aliquot des klaren Überstands wird entnommen und entsprechend verdünnt.
- Die Konzentration des gelösten Eisen(II)-tartrats wird mittels einer validierten analytischen Methode (z.B. HPLC-UV oder komplexometrische Titration nach Oxidation zu Fe³⁺) bestimmt.
- Der Versuch wird dreifach für jedes Medium durchgeführt.

Protokoll 2: Untersuchung der Oxidationsstabilität in wässriger Lösung

Ziel: Bewertung der Stabilität von Eisen(II)-tartrat gegenüber Oxidation zu Eisen(III) in wässriger Lösung unter Lufteinfluss.

Materialien:

- Eisen(II)-tartrat

- Eisen(II)-sulfat (als Vergleich)
- Gereinigtes Wasser
- UV/Vis-Spektrophotometer
- Analytische Reagenzien zum Nachweis von Fe²⁺ (z.B. 1,10-Phenanthrolin) und Fe³⁺ (z.B. Kaliumthiocyanat)

Methodik:

- Eine 1 mg/mL Lösung von Eisen(II)-tartrat und Eisen(II)-sulfat wird jeweils in gereinigtem Wasser hergestellt.
- Die Lösungen werden in offenen Bechergläsern bei Raumtemperatur unter normaler Laboratmosphäre gelagert.
- Zu definierten Zeitpunkten (z.B. 0, 1, 2, 4, 8, 24 Stunden) werden Proben entnommen.
- Für jede Probe wird der Gehalt an Eisen(II) und Eisen(III) bestimmt:
 - Eisen(II)-Bestimmung: Ein Aliquot wird mit 1,10-Phenanthrolin-Lösung versetzt. Der entstehende rot-orange Komplex wird photometrisch bei ca. 510 nm gemessen.
 - Eisen(III)-Bestimmung: Ein Aliquot wird mit Kaliumthiocyanat-Lösung versetzt. Der entstehende rote Komplex wird photometrisch bei ca. 480 nm gemessen.
- Die prozentuale Abnahme von Eisen(II) über die Zeit wird berechnet und grafisch dargestellt.

Protokoll 3: In-vitro-Freisetzungsstudie einer hypothetischen Tablettenformulierung

Ziel: Untersuchung des Freisetzungssprofils von Eisen(II)-tartrat aus einer oralen festen Darreichungsform (Tablette).

Materialien:

- Hypothetische Eisen(II)-tartrat Tabletten (z.B. 100 mg Wirkstoff)

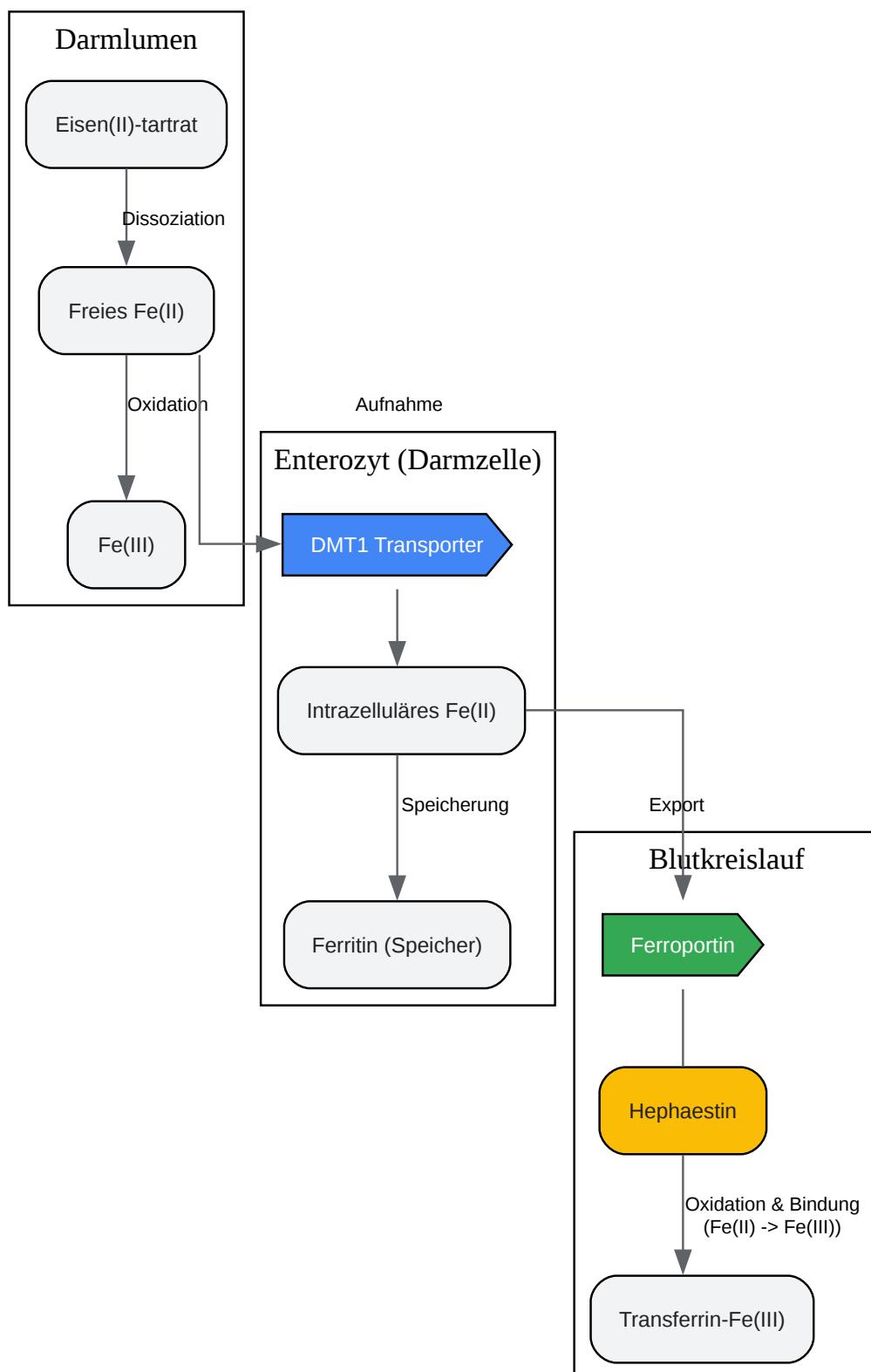
- USP-Apparatur 2 (Blattrührer)
- Freisetzungsmethoden: 900 mL 0.1 M HCl (2 Stunden), gefolgt von einem Wechsel zu 900 mL Phosphatpuffer pH 6.8
- Temperatur: 37 ± 0.5 °C
- Rührgeschwindigkeit: 50 U/min
- Probenahmesystem und HPLC-UV zur Quantifizierung

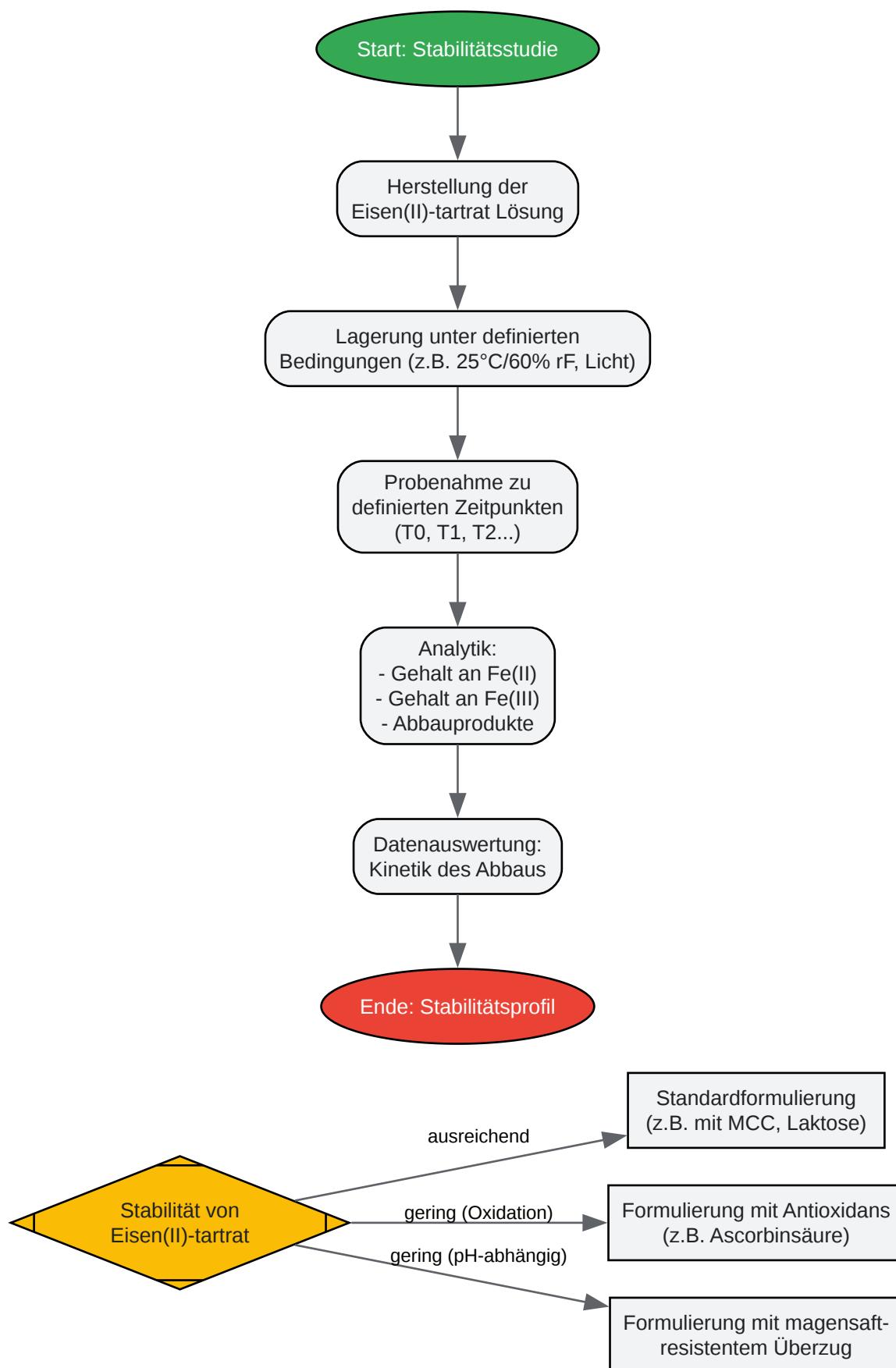
Methodik:

- Die Freisetzungsmethode wird mit 900 mL 0.1 M HCl gefüllt und auf 37°C temperiert.
- Eine Tablette wird in jedes Gefäß gegeben und die Apparatur gestartet.
- Proben (z.B. 5 mL) werden zu den Zeitpunkten 15, 30, 60, 90 und 120 Minuten entnommen. Das entnommene Volumen wird durch frisches, vorgewärmtes Medium ersetzt.
- Nach 120 Minuten wird das saure Medium durch 900 mL vorgewärmten Phosphatpuffer pH 6.8 ersetzt.
- Weitere Proben werden zu den Zeitpunkten 150, 180, 240 und 360 Minuten entnommen.
- Die Konzentration des freigesetzten Eisen(II)-tartrats in den Proben wird mittels HPLC-UV analysiert.
- Die kumulativ freigesetzte Menge an Wirkstoff wird als Prozentsatz der deklarierten Dosis berechnet und gegen die Zeit aufgetragen.

Visualisierungen

Die folgenden Diagramme illustrieren relevante Prozesse und Arbeitsabläufe.





[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Eisen(II)-Ion - Anwendung, Wirkung, Nebenwirkungen | Gelbe Liste [gelbe-liste.de]
- 2. Beziehung zwischen der Eisenversorgung von Weinreben und dem pH-Verlauf in der Nährlösung | VITIS - Journal of Grapevine Research [ojs.openagrar.de]
- 3. Eisen(II)-sulfat [chemie.de]
- To cite this document: BenchChem. [Anwendungs- und Protokollhinweise: Eisentartrat in der pharmazeutischen Formulierungsentwicklung]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12056577#eisentartrat-in-der-pharmazeutischen-formulierungsentwicklung>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com